1-(Thiophen-2-sulfonyl)-piperidin-4-carbonsäure

Übersicht

Beschreibung

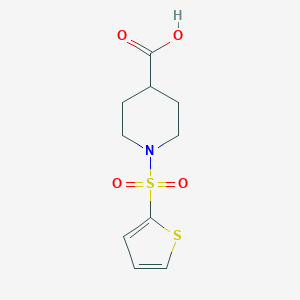

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is an organic compound that features a thiophene ring, a sulfonyl group, and a piperidine ring with a carboxylic acid functional group

Wissenschaftliche Forschungsanwendungen

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid has several applications in scientific research:

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid typically involves the following steps:

Formation of the Thiophene Ring: Thiophene can be synthesized through the cyclization of butane, butadiene, or butenes with sulfur.

Sulfonylation: The thiophene ring undergoes sulfonation using reagents such as sulfur trioxide or chlorosulfonic acid to introduce the sulfonyl group.

Piperidine Ring Formation: The piperidine ring can be synthesized through the hydrogenation of pyridine or by cyclization reactions involving appropriate precursors.

Industrial Production Methods

Industrial production methods for 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid can undergo various chemical reactions, including:

Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Substitution: Electrophilic substitution reactions can occur at the thiophene ring, favoring the C2 position.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride.

Substitution: Electrophiles such as nitric acid for nitration, sulfur trioxide for sulfonation.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Sulfide derivatives.

Substitution: Nitrothiophene, sulfonyl derivatives.

Wirkmechanismus

The mechanism of action of 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The piperidine ring may interact with receptors or enzymes, modulating their activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Thiophene-2-sulfonyl derivatives: Compounds with similar sulfonyl groups attached to the thiophene ring.

Piperidine-4-carboxylic acid derivatives: Compounds with similar piperidine and carboxylic acid functionalities.

Uniqueness

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is unique due to the combination of the thiophene, sulfonyl, piperidine, and carboxylic acid groups in a single molecule. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications .

Biologische Aktivität

1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and comparisons with related compounds.

Chemical Structure and Properties

- Molecular Formula : C₁₀H₁₃NO₄S₂

- Molecular Weight : Approximately 275.34 g/mol

- CAS Registry Number : 327971-19-7

The compound consists of a piperidine ring substituted with a thiophene-2-sulfonyl group and a carboxylic acid functional group, which contributes to its distinct chemical and biological properties.

The biological activity of 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets within biological systems. The sulfonyl group serves as an electrophile, facilitating reactions with nucleophiles. The piperidine ring may modulate the activity of receptors or enzymes, suggesting potential therapeutic applications in pain management and anti-inflammatory treatments.

Pharmacological Effects

Research indicates that this compound exhibits several notable biological activities:

- Anti-inflammatory Effects : Preliminary studies suggest that it may possess anti-inflammatory properties, making it a candidate for developing new therapeutic agents for inflammatory conditions.

- Analgesic Properties : Its interactions with pain pathways indicate potential use as a pain management agent, although specific studies are needed to confirm these effects.

- Antitumor Activity : Some derivatives of related compounds have shown promise in inhibiting tumor growth, warranting further investigation into the antitumor potential of this compound.

Comparative Analysis with Similar Compounds

The uniqueness of 1-(thiophene-2-sulfonyl)-piperidine-4-carboxylic acid lies in its specific combination of functional groups, which may confer unique properties not found in other compounds. A comparison with similar compounds is illustrated in the table below:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 4-Phenyl-1-(thiophene-2-sulfonyl)piperidine-4-carboxylic acid | Contains a phenyl substituent | May exhibit different biological activities |

| 1-(Thien-2-ylsulfonyl)piperidine-4-carboxylic acid | Similar sulfonyl and carboxylic groups | Potentially different pharmacological profiles |

| 1-(Furanyl-2-sulfonyl)piperidine-4-carboxylic acid | Furanyl instead of thiophene | Different electronic properties affecting reactivity |

This comparison highlights the potential for diverse biological activities based on structural variations among related compounds .

Case Studies and Research Findings

Recent studies have explored the biological evaluation of various derivatives related to this compound:

- In Vitro Studies : Investigations into binding affinities and receptor interactions have been conducted to assess the compound's pharmacological profiles. These studies are crucial for understanding its mechanism of action and potential therapeutic effects.

- Animal Models : Preliminary animal studies suggest that derivatives may exhibit significant anti-inflammatory and analgesic effects, although further research is necessary to validate these findings in clinical settings.

- Structure-Activity Relationship (SAR) Studies : Ongoing SAR studies aim to optimize the compound's efficacy by modifying structural components to enhance biological activity while minimizing side effects .

Eigenschaften

IUPAC Name |

1-thiophen-2-ylsulfonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO4S2/c12-10(13)8-3-5-11(6-4-8)17(14,15)9-2-1-7-16-9/h1-2,7-8H,3-6H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHLPQMBGBPAJFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)O)S(=O)(=O)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377866 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>41.3 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49729118 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

327971-19-7 | |

| Record name | 1-(Thiophene-2-sulfonyl)-piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377866 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.